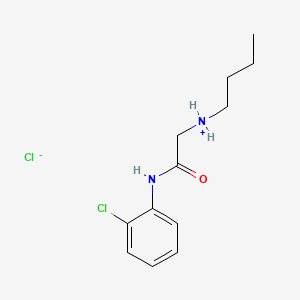
1,1-Diphenyldodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenyldodecane is an organic compound with the molecular formula C24H34. It is characterized by a dodecane backbone with two phenyl groups attached to the first carbon atom. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Diphenyldodecane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of dodecane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Diphenyldodecane primarily undergoes substitution reactions due to the presence of phenyl groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed for reduction.
Major Products Formed:
Halogenation: Formation of halogenated derivatives like 1-chloro-1,1-diphenyldodecane.
Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.
Reduction: Formation of reduced hydrocarbons with fewer double bonds or functional groups.
Applications De Recherche Scientifique
1,1-Diphenyldodecane has diverse applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1-Diphenyldodecane involves its interaction with molecular targets through hydrophobic interactions. The phenyl groups enhance its ability to interact with aromatic amino acids in proteins, potentially affecting protein structure and function. Additionally, its hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane properties and dynamics.
Comparaison Avec Des Composés Similaires
1-Phenyldodecane: Similar structure but with only one phenyl group attached to the dodecane chain.
1,1-Diphenylethane: Shorter alkane chain with two phenyl groups attached to the first carbon atom.
1,1-Diphenylhexane: Intermediate chain length with two phenyl groups.
Uniqueness: 1,1-Diphenyldodecane stands out due to its longer alkane chain, which provides unique hydrophobic properties and makes it suitable for specific applications where longer chain length is advantageous. Its stability and reactivity also make it a valuable compound for various chemical reactions and industrial processes.
Propriétés
Numéro CAS |
1603-53-8 |
|---|---|
Formule moléculaire |
C24H34 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
1-phenyldodecylbenzene |
InChI |
InChI=1S/C24H34/c1-2-3-4-5-6-7-8-9-16-21-24(22-17-12-10-13-18-22)23-19-14-11-15-20-23/h10-15,17-20,24H,2-9,16,21H2,1H3 |
Clé InChI |
MPUACKZXJBPMHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)


![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)


![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)

![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)


